molecular formula C19H25N3O3S B4331026 ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate

ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate

Cat. No. B4331026
M. Wt: 375.5 g/mol
InChI Key: ZTIIZNQVAGJFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate, also known as EMA-401, is a novel small molecule drug that is currently under investigation for its potential use in treating chronic pain. This chemical compound is a member of the class of drugs known as angiotensin II type 2 receptor antagonists, which are commonly used to treat hypertension and heart failure. However, EMA-401 has shown promise in preclinical studies as a potential treatment for neuropathic pain, which is a type of chronic pain that is caused by damage to the nervous system.

Mechanism of Action

Ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate works by blocking the activity of the angiotensin II type 2 receptor, which is involved in the regulation of blood pressure and fluid balance in the body. However, this receptor is also expressed in the nervous system, where it plays a role in the regulation of pain. By blocking the activity of this receptor, ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate is able to reduce pain signaling in the nervous system, which may be beneficial in the treatment of neuropathic pain.
Biochemical and Physiological Effects:
ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate has been shown to have several biochemical and physiological effects in preclinical studies. These include a reduction in pain behavior, an increase in pain threshold, and a reduction in the activity of pain signaling pathways in the nervous system. ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate has also been shown to have minimal effects on blood pressure and heart rate, which suggests that it may be a safe and effective treatment for chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate for lab experiments is its specificity for the angiotensin II type 2 receptor. This means that it is unlikely to have off-target effects that could confound experimental results. Additionally, ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate has been shown to have minimal effects on blood pressure and heart rate, which makes it a safer alternative to other drugs that are commonly used to treat chronic pain. However, one limitation of ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate is that it has not yet been tested in human clinical trials, which means that its safety and efficacy in humans is still unknown.

Future Directions

There are several future directions for research on ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate. One area of interest is the development of more potent and selective angiotensin II type 2 receptor antagonists that may be more effective in treating chronic pain. Another area of interest is the investigation of the long-term safety and efficacy of ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate in human clinical trials. Finally, there is interest in exploring the potential use of ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate in combination with other drugs for the treatment of chronic pain.

Scientific Research Applications

Ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate has been the subject of several preclinical studies that have investigated its potential use in treating neuropathic pain. One study found that ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate was able to reduce pain behavior in a rat model of neuropathic pain, and that this effect was mediated by the angiotensin II type 2 receptor. Another study found that ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate was able to reduce pain behavior in a mouse model of chemotherapy-induced neuropathic pain.

properties

IUPAC Name

ethyl 4-[[2-[(4-butyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-4-6-7-16-13(3)20-19(22-16)26-12-17(23)21-15-10-8-14(9-11-15)18(24)25-5-2/h8-11H,4-7,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIIZNQVAGJFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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